Dodecylcyclohexane

Description

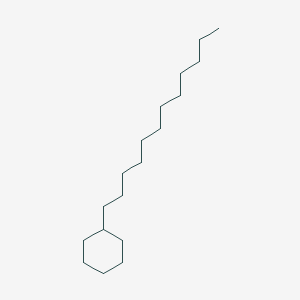

Structure

3D Structure

Properties

IUPAC Name |

dodecylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRBGKYYWDBAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061974 | |

| Record name | Cyclohexane, dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795-17-1 | |

| Record name | Dodecylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003D3IZ718 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Dodecylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane, a saturated alicyclic hydrocarbon, is a molecule of interest in various fields, including organic synthesis and as a component in certain complex mixtures.[1] Its well-defined chemical structure and predictable physical properties make it a useful model compound in fundamental research. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, presenting quantitative data in a structured format, outlining general experimental protocols for property determination, and visualizing the relationships between its molecular structure and physical behavior.

Chemical Identity and Molecular Structure

This compound consists of a cyclohexane ring to which a dodecyl group is attached. Its fundamental chemical identifiers are crucial for unambiguous documentation and database searches.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | n-Dodecylcyclohexane, 1-Cyclohexyldodecane, Laurylcyclohexane | [3][4] |

| CAS Number | 1795-17-1 | [3][4][5] |

| Molecular Formula | C₁₈H₃₆ | [2][3][4][5][6] |

| Molecular Weight | 252.48 g/mol | [1][2][5] |

| IUPAC Standard InChI | InChI=1S/C18H36/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h18H,2-17H2,1H3 | [3][6] |

| IUPAC Standard InChIKey | BLRBGKYYWDBAQQ-UHFFFAOYSA-N | [3][6] |

| Canonical SMILES | CCCCCCCCCCCCC1CCCCC1 | [5] |

Physicochemical Properties

The physical properties of this compound are summarized below. These characteristics are essential for its handling, purification, and use in various experimental setups.

| Property | Value | Conditions | Source(s) |

| Melting Point | 12.5 °C (285.65 K) | @ 760.00 mm Hg | [2][5][7] |

| Boiling Point | 331 °C (604.15 K) | @ 760.00 mm Hg | [2][7][8] |

| 314.85 °C (588 K) | [5] | ||

| Density | 0.8228 g/cm³ | liquid @ 20 °C, 750 Torr | [5] |

| 0.8250 g/cm³ | @ 20 °C | [2] | |

| Refractive Index | 1.4550 - 1.4570 | [2] | |

| Flash Point | 147.1 ± 11.1 °C | (est.) | [2][7] |

| Vapor Pressure | 0.000306 mmHg | @ 25°C | [2] |

| Solubility in Water | 0.0001384 mg/L | @ 25 °C (est.) | [7] |

| logP (o/w) | 9.720 | (est.) | [2][7] |

Experimental Protocols for Property Determination

While the precise historical experimental details for this compound are embedded in cited literature, this section outlines the standard, contemporary methodologies for determining the key physical properties of a liquid alkane like this compound.

4.1. Melting Point Determination

The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.

-

Apparatus: A capillary melting point apparatus is commonly used.

-

Procedure:

-

A small, powdered sample of solidified this compound is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.

-

4.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: A distillation setup including a boiling flask, condenser, thermometer, and heating mantle is used.

-

Procedure:

-

A sample of this compound is placed in the boiling flask with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The sample is heated, and the temperature is monitored.

-

The constant temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. The atmospheric pressure is also recorded.

-

4.3. Density Measurement

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer or a digital density meter is used for accurate measurements.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known temperature and weighed again to determine the volume.

-

The pycnometer is emptied, dried, and filled with this compound at the same temperature and weighed.

-

The density is calculated by dividing the mass of the this compound by its volume.

-

4.4. Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the substance.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature is controlled and recorded as the refractive index is temperature-dependent.

-

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The long, non-polar alkyl chain and the saturated cyclohexane ring lead to specific intermolecular interactions that govern its physical state and behavior.

References

- 1. Dodecyl Cyclohexane | 1795-17-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. echemi.com [echemi.com]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound [webbook.nist.gov]

- 7. dodecyl cyclohexane, 1795-17-1 [thegoodscentscompany.com]

- 8. This compound [stenutz.eu]

An In-depth Technical Guide on Dodecylcyclohexane (CAS: 1795-17-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane (CAS number 1795-17-1) is a saturated hydrocarbon consisting of a dodecyl group attached to a cyclohexane ring.[1][2][3] While primarily used in organic synthesis and as a research chemical, its metabolic fate and the biological activities of its metabolites warrant closer examination for potential applications in drug development and as a tool for studying lipid metabolism. This technical guide provides a comprehensive overview of the physicochemical properties, metabolism, and potential biological implications of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid with a high boiling point and low water solubility.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₁₈H₃₆ | [1][2][5] | |

| Molecular Weight | 252.49 | g/mol | [2][6] |

| CAS Number | 1795-17-1 | [1][2] | |

| Melting Point | 12.5 | °C | [3] |

| Boiling Point | 314.85 | °C | [3] |

| Density | 0.8228 | g/cm³ (at 20 °C) | [3] |

| Appearance | Colorless to Almost colorless clear liquid | [4] | |

| Purity | >98.0% (GC) | [4] |

Metabolism and Toxicological Profile

Studies in mammals and aquatic organisms have shown that this compound is metabolized primarily through oxidation of both the alkyl chain and the cyclohexane ring.

Metabolic Pathways

The primary metabolic pathway involves the ω-oxidation of the dodecyl chain to form cyclohexyldodecanoic acid. This long-chain fatty acid can then be further metabolized through β-oxidation. Additionally, hydroxylation of the cyclohexane ring can occur. In some organisms, there is evidence of aromatization of the cyclohexane ring and conjugation with taurine.

Below is a diagram illustrating the proposed metabolic pathways of this compound.

Toxicological Summary

Toxicological data on this compound is limited. Studies in rainbow trout have shown that it can lead to growth reduction and affect lipid metabolism. The incorporation of its metabolite, cyclohexyldodecanoic acid, into lipids may have toxicological significance that requires further investigation.

Potential Biological Activities and Signaling Pathways

While there is no direct evidence of pharmacological activity for this compound itself, its primary metabolite, cyclohexyldodecanoic acid, as a long-chain fatty acid, may interact with various signaling pathways. Long-chain fatty acids are known to act as signaling molecules and modulators of gene expression, often through nuclear receptors like peroxisome proliferator-activated receptors (PPARs).

Hypothetical Signaling Pathway

The activation of PPARs by long-chain fatty acids can lead to the regulation of genes involved in lipid metabolism, inflammation, and cellular differentiation. A hypothetical signaling pathway for the effects of cyclohexyldodecanoic acid is presented below.

Experimental Protocols

Synthesis of n-Dodecylcyclohexane

A representative protocol for the synthesis of n-dodecylcyclohexane is the Friedel-Crafts alkylation of benzene with 1-dodecene followed by catalytic hydrogenation.

Materials:

-

Benzene

-

1-Dodecene

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C) catalyst

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, hydrogenation apparatus.

Procedure:

-

Friedel-Crafts Alkylation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the mixture in an ice bath and add a solution of 1-dodecene in benzene dropwise from the dropping funnel with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude dodecylbenzene.

-

-

Catalytic Hydrogenation:

-

Dissolve the crude dodecylbenzene in a suitable solvent such as ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (5-10% w/w).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed.

-

Release the pressure, filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield this compound.

-

Purify the product by vacuum distillation.

-

Analytical Method: Quantification in Biological Samples by GC-MS

Instrumentation:

-

Gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of biological matrix (e.g., plasma, tissue homogenate), add an internal standard (e.g., a deuterated analog or a similar non-endogenous hydrocarbon).

-

Add 3 mL of a non-polar organic solvent (e.g., hexane or a mixture of hexane and diethyl ether).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Conditions (Representative):

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp 1: 10 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound and the internal standard.

Conclusion

This compound is a long-chain alkylcyclohexane with well-defined physicochemical properties. While its direct pharmacological applications are yet to be explored, its metabolism into cyclohexyldodecanoic acid suggests potential interactions with lipid signaling pathways, particularly those mediated by PPARs. This opens avenues for its use as a chemical probe in studying lipid metabolism and related cellular processes. The provided synthesis and analytical protocols offer a foundation for researchers to further investigate the biological roles of this compound and its metabolites in the context of drug discovery and development. Further research is warranted to elucidate its precise biological targets and potential therapeutic utility.

References

- 1. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 3. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches [mdpi.com]

- 4. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

Dodecylcyclohexane: A Technical Overview of its Core Molecular Properties

This guide provides a focused examination of the fundamental molecular characteristics of dodecylcyclohexane, a saturated hydrocarbon. It is intended for researchers, scientists, and professionals in drug development who require precise data on this compound. The information is presented to facilitate easy integration into research and development workflows.

Molecular Identity and Weight

This compound is an organic compound consisting of a twelve-carbon alkyl chain (dodecyl group) attached to a cyclohexane ring. Its fundamental properties, including molecular formula and weight, are crucial for stoichiometric calculations, analytical characterization, and modeling in various scientific applications.

The molecular formula for this compound is C₁₈H₃₆.[1][2][3][4][5] The molecular weight is a key parameter for converting between mass and moles, essential in experimental design and data analysis. While slight variations exist due to different calculation methods, the values are consistently around 252.5 g/mol .[1]

A summary of the key quantitative data is provided in the table below for straightforward reference and comparison.

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₃₆ | PubChem, NIST, CAS, SCBT[1][3][4][5] |

| Molecular Weight | 252.5 g/mol | PubChem (Computed)[1] |

| 252.49 g/mol | Santa Cruz Biotechnology[5] | |

| 252.48 g/mol | CAS Common Chemistry[3] | |

| 252.4784 g/mol | NIST WebBook[4][6] | |

| Monoisotopic Mass | 252.281701148 Da | PubChem (Computed)[1] |

| CAS Registry Number | 1795-17-1 | PubChem, CAS, NIST[1][3][4] |

Experimental Determination

The determination of the molecular formula and weight of a compound like this compound is typically achieved through standard analytical chemistry techniques.

-

Mass Spectrometry (MS): This is the primary technique used to determine the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the precise elemental composition and thus the molecular formula.

-

Elemental Analysis: This method involves combusting a sample of the compound and quantifying the resulting combustion products (e.g., CO₂, H₂O) to determine the percentage composition of each element (carbon and hydrogen). This empirical data is then used to derive the molecular formula.

Detailed experimental protocols are specific to the instrumentation and methodologies of a particular laboratory and are therefore not provided here. The data presented in this guide are based on values reported in established chemical databases.

Logical Relationships

The following diagram illustrates the relationship between the compound's name, its structural representation (formula), and its key physical properties.

Caption: Logical flow from compound name to its formula and properties.

References

An In-depth Technical Guide to Dodecylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane is a saturated aliphatic hydrocarbon consisting of a cyclohexane ring substituted with a dodecyl group. Its chemical formula is C₁₈H₃₆. This compound and its isomers are of interest in various fields, including lubricants, fuel additives, and as a non-polar solvent. In the context of drug development, long-chain alkylcyclohexanes can serve as lipophilic moieties in drug candidates, influencing their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, and analytical and synthetic methodologies related to this compound.

Nomenclature

The systematic and common names for this compound are crucial for accurate identification and communication in a scientific context.

IUPAC Name: this compound[1]

Synonyms:

-

1-Cyclohexyldodecane

-

Cyclohexane, dodecyl-

-

Laurylcyclohexane

-

n-Dodecyl cyclohexane[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its application in experimental settings and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₆ | --INVALID-LINK-- |

| Molecular Weight | 252.49 g/mol | --INVALID-LINK-- |

| CAS Number | 1795-17-1 | --INVALID-LINK-- |

| Boiling Point | 338.8 °C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | 12.5 °C | --INVALID-LINK-- |

| Density | 0.824 g/cm³ at 20 °C | --INVALID-LINK-- |

| Flash Point | 147 °C | --INVALID-LINK-- |

| Refractive Index | 1.456 at 20 °C | --INVALID-LINK-- |

| LogP (Octanol-Water) | 9.0 (Predicted) | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Dodecylbenzene

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of dodecylbenzene. This reaction involves the addition of hydrogen across the aromatic ring of dodecylbenzene in the presence of a metal catalyst.

Materials:

-

Dodecylbenzene

-

Hydrogen gas (H₂)

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Ethanol (or other suitable solvent)

-

High-pressure reactor (autoclave)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure reactor, dissolve dodecylbenzene in a suitable solvent such as ethanol.

-

Carefully add the catalyst (e.g., 10% Pd/C, typically 1-5 mol% relative to the substrate).

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-50 atm).

-

Heat the reaction mixture to the desired temperature (typically 50-150 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring the hydrogen uptake or by taking aliquots for analysis (e.g., by GC-MS).

-

Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, purify the product by vacuum distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and structure of each component.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like a DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is heated to a temperature that ensures rapid vaporization of the sample (e.g., 250 °C).

-

Chromatographic Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column oven is programmed to increase over time to facilitate the separation of compounds with different boiling points. A typical temperature program for analyzing this compound might be:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: Increase to 300 °C at a rate of 10 °C/minute

-

Final hold: Hold at 300 °C for 5 minutes

-

-

Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. In the ion source (typically using electron ionization at 70 eV), the molecules are ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum for this compound will show a molecular ion peak (M⁺) at m/z 252, corresponding to the molecular weight of the compound. The fragmentation pattern will exhibit characteristic losses of alkyl fragments from the dodecyl chain and the cyclohexane ring, which can be used for structural confirmation. The retention time from the chromatogram can be used for quantification against a calibration curve.

Visualizations

Caption: Nomenclature hierarchy for this compound.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Data of Dodecylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dodecylcyclohexane (C₁₈H₃₆), a saturated hydrocarbon. The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this compound. Detailed experimental protocols are also provided to aid in the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy of this compound reveals signals corresponding to the different types of protons present in the molecule. Due to the conformational flexibility of the cyclohexane ring and the long alkyl chain, the spectrum consists of overlapping multiplets in the upfield region, characteristic of saturated hydrocarbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (terminal methyl) | 0.88 | Triplet |

| -(CH₂)₁₀- (alkyl chain) | 1.25 | Multiplet |

| -CH₂- (adjacent to cyclohexane) | 1.18 | Multiplet |

| Cyclohexane protons | 0.8-1.7 | Multiplet |

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the this compound molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (cyclohexane, substituted) | 38.3 |

| C2, C6 (cyclohexane) | 33.8 |

| C3, C5 (cyclohexane) | 27.2 |

| C4 (cyclohexane) | 26.8 |

| C1' (alkyl chain, attached to ring) | 33.8 |

| C2' | 28.1 |

| C3' - C9' | 29.7 - 30.1 |

| C10' | 32.4 |

| C11' | 23.1 |

| C12' (terminal methyl) | 14.2 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characteristic of a saturated alkane, showing prominent C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H asymmetric stretching (CH₂) |

| 2853 | Strong | C-H symmetric stretching (CH₂) |

| 1465 | Medium | C-H scissoring (bending) (CH₂) |

| 1448 | Medium | C-H asymmetric bending (CH₃) and scissoring (CH₂) |

| 722 | Weak | CH₂ rocking |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and a series of fragment ions resulting from the cleavage of the alkyl chain and the cyclohexane ring.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 252 | 5 | [M]⁺ (Molecular Ion) |

| 169 | 15 | [C₁₂H₂₅]⁺ |

| 83 | 100 | [C₆H₁₁]⁺ (Cyclohexyl cation) - Base Peak |

| 82 | 60 | [C₆H₁₀]⁺ |

| 69 | 45 | [C₅H₉]⁺ |

| 55 | 70 | [C₄H₇]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., Bruker Avance 100 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-50 ppm.

-

-

Processing: The FID is Fourier transformed with a line broadening of 1-2 Hz, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

FTIR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

-

Processing: A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.

GC-MS Analysis:

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source (e.g., Agilent GC-MS system).

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermophysical Properties of n-Dodecylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of n-Dodecylcyclohexane (CAS: 1795-17-1). The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications. This document presents quantitative data in structured tables, details common experimental methodologies for property determination, and includes a visualization of the experimental workflow.

Compound Identification

-

Synonyms: Cyclohexane, dodecyl-; 1-Cyclohexyldodecane; Laurylcyclohexane[3]

Quantitative Thermophysical Data

The following tables summarize key thermophysical properties of n-Dodecylcyclohexane. These values have been compiled from various experimental studies and databases.

Table 1: Phase Transition Properties

| Property | Value | Temperature (K) | Pressure | Reference |

| Boiling Point | 588 K (314.85 °C) | 588 | 1 atm | [4][5][6] |

| Melting Point | 285.65 K (12.5 °C) | 285.65 | 1 atm | [5] |

| Fusion Temperature | 282.3 K | 282.3 | 1 atm | [4][6] |

| Triple Point | 285.8 K | 285.8 | N/A | [4] |

Table 2: Thermodynamic Properties

| Property | Value | Temperature (K) | Reference |

| Liquid Heat Capacity (Cp) | 615.5 J/(mol·K) | 298.15 | [1] |

| 147.1 cal/(mol·K) | 298.15 | [6] | |

| Enthalpy of Vaporization (ΔvapH) | 93.4 ± 1.3 kJ/mol | N/A | [4] |

| 88.91 ± 0.96 kJ/mol | N/A | [4] | |

| Enthalpy of Fusion (ΔfusH) | 45.84 kJ/mol | 258.8 | [4] |

| Standard Liquid Enthalpy of Combustion (ΔcH°) | -2810.84 ± 0.84 kcal/mol | Standard State | [6] |

| Standard Liquid Enthalpy of Formation (ΔfH°) | -111.75 ± 0.85 kcal/mol | Standard State | [6] |

Table 3: Transport and Physical Properties

| Property | Value | Temperature (°C) | Pressure | Reference |

| Liquid Density | 0.8228 g/cm³ | 20 | 750 Torr | [5] |

| Viscosity & Speed of Sound | Data available for binary mixtures with n-dodecane and n-tetradecane over a temperature range of 288.15 K to 333.15 K. | 15 - 60 | 0.1 MPa | [7][8][9][10] |

Note: The properties of n-Dodecylcyclohexane, particularly transport properties like viscosity and density, are often studied in mixtures as components of surrogate fuels.[7][9][10] The values are dependent on temperature and the composition of the mixture.

Experimental Protocols for Property Determination

The determination of thermophysical properties requires precise and validated experimental techniques. Below are detailed methodologies for key experiments cited in the literature for liquids like n-Dodecylcyclohexane.

3.1. Density Measurement A common and accurate method for determining the density of liquids is through a vibrating U-tube densitometer .[11]

-

Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample liquid. This period is directly related to the mass, and therefore the density, of the liquid in the tube.

-

Methodology:

-

Calibration: The instrument is first calibrated using two fluids with precisely known densities, such as dry air and deionized water.

-

Sample Injection: A small, bubble-free sample of n-Dodecylcyclohexane is injected into the clean, dry U-tube.

-

Temperature Control: The sample is brought to the desired experimental temperature using a Peltier thermostat or a connected water bath, ensuring thermal equilibrium.

-

Measurement: The instrument excites the U-tube into oscillation and measures the resonant period.

-

Calculation: The density is calculated automatically by the instrument's software based on the calibration data and the measured period. Measurements are typically repeated at various temperatures to establish a density-temperature relationship.[9][10]

-

3.2. Viscosity Measurement Dynamic viscosity is frequently measured using capillary viscometers or, for more advanced applications, dual-capillary viscometers.[12]

-

Principle: This method is based on Poiseuille's law for laminar flow through a capillary tube. The time it takes for a known volume of liquid to flow through the capillary under a specific pressure head is proportional to its viscosity.

-

Methodology:

-

Instrument Setup: A dual-capillary viscometer, which can measure viscosity ratios against a reference fluid, is often used for precision.[12]

-

Sample Loading: The sample and a reference fluid are loaded into their respective capillaries.

-

Thermostatting: The system is maintained at a constant, precise temperature.

-

Flow Time Measurement: The time required for the liquid to pass between two marked points on the capillary is measured with high accuracy.

-

Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature. The use of a dual-capillary setup allows for highly accurate relative measurements, which can be converted to absolute values using a known viscosity standard.[12]

-

3.3. Thermal Conductivity Measurement The thermal conductivity of liquids can be determined using several techniques, including the steady-state parallel-plate method.[13]

-

Principle: A thin, horizontal layer of the liquid is confined between two parallel metal plates. The upper plate is heated to a slightly higher temperature than the lower plate, creating a steady, one-dimensional heat flow downwards through the liquid.

-

Methodology:

-

Apparatus: A guarded parallel-plate instrument is used, where a central measuring section is surrounded by a guard ring maintained at the same temperature to prevent radial heat loss.[13]

-

Sample Placement: The liquid sample is placed in the gap of known thickness between the plates.

-

Establishing Gradient: A known electrical power is supplied to the heating element in the upper plate, and the system is allowed to reach thermal equilibrium.

-

Temperature Measurement: The temperatures of the upper and lower plates are measured with high-precision thermometers (e.g., platinum resistance thermometers).

-

Calculation: The thermal conductivity (λ) is calculated using the Fourier's law of heat conduction, based on the heat input, the temperature difference across the liquid layer, the area of the measuring section, and the thickness of the layer.[13]

-

3.4. Heat Capacity Measurement Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of liquids.

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Methodology:

-

Sample Preparation: A small, accurately weighed amount of n-Dodecylcyclohexane is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Baseline Measurement: A baseline is first established by running the DSC with two empty pans.

-

Standard Measurement: A run is performed with a known standard material (e.g., sapphire) to calibrate the instrument.

-

Sample Measurement: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program (e.g., heating at a constant rate).

-

Calculation: The heat flow difference between the sample and the reference is measured. The specific heat capacity is then calculated by comparing the heat flow of the sample to that of the sapphire standard and the baseline.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the thermophysical properties of a liquid compound like n-Dodecylcyclohexane.

References

- 1. Dodecylcyclohexane [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C18H36 | CID 15714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Dodecylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Dodecylcyclohexane, a saturated hydrocarbon, serves as a valuable building block and intermediate in various fields, including pharmaceuticals and materials science. Its long alkyl chain coupled with a cyclohexane ring imparts unique physicochemical properties that are leveraged in the design of novel molecules. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, complete with experimental protocols, quantitative data, and characterization details to support researchers in their laboratory endeavors.

Synthesis of this compound

The synthesis of this compound can be approached through several key pathways, each with its own set of advantages and considerations. The most common methods include the hydrogenation of dodecylbenzene, Friedel-Crafts alkylation, and Grignard reactions.

Hydrogenation of Dodecylbenzene

Catalytic hydrogenation of dodecylbenzene is a direct and efficient method for the synthesis of this compound. This process involves the saturation of the aromatic ring with hydrogen in the presence of a metal catalyst.

Reaction Scheme:

Experimental Protocol:

A general procedure for the hydrogenation of an aromatic ring can be adapted for dodecylbenzene. Raney Nickel is a commonly used catalyst for such transformations[1][2].

-

Catalyst Preparation: In a suitable high-pressure reactor, add Raney Nickel catalyst (typically 5-10% by weight of the substrate) under a blanket of inert gas to prevent oxidation.

-

Reaction Setup: Introduce dodecylbenzene and a solvent such as ethanol or cyclohexane.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to the reaction temperature (e.g., 100-150 °C)[3][4].

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodically analyzing aliquots using Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude this compound.

Quantitative Data:

Synthesis Pathway: Hydrogenation of Dodecylbenzene

Caption: Catalytic hydrogenation of dodecylbenzene to this compound.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation offers another route to this compound, typically by first synthesizing dodecylbenzene followed by hydrogenation. The alkylation can be performed by reacting benzene with a dodecyl-containing alkylating agent, such as 1-dodecene or 1-bromododecane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[5][6][7][8].

Reaction Scheme (Alkylation Step):

or

Experimental Protocol (Alkylation of Benzene with 1-Dodecene):

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride in an excess of dry benzene under an inert atmosphere.

-

Addition of Alkylating Agent: Cool the mixture in an ice bath and add 1-dodecene dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time (e.g., 2-4 hours) to ensure complete reaction.

-

Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex. Separate the organic layer, wash it with water, sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and remove the excess benzene by distillation. The resulting crude dodecylbenzene can then be purified by vacuum distillation.

Quantitative Data:

The yield of Friedel-Crafts alkylation can vary depending on the specific conditions and substrates used. Rearrangements of the alkyl chain are possible, leading to a mixture of isomers.

Synthesis Pathway: Friedel-Crafts Alkylation

Caption: Two-step synthesis via Friedel-Crafts alkylation and subsequent hydrogenation.

Grignard Reaction

A Grignard reaction provides a versatile method for forming carbon-carbon bonds. This compound can be synthesized by reacting a cyclohexyl Grignard reagent with a dodecyl halide[9][10][11][12][13][14][15].

Reaction Scheme:

Experimental Protocol:

-

Grignard Reagent Formation: Prepare cyclohexylmagnesium bromide by reacting bromocyclohexane with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. The initiation of the reaction can be facilitated by adding a small crystal of iodine[12].

-

Reaction with Dodecyl Halide: To the freshly prepared Grignard reagent, add a solution of 1-bromododecane in the same anhydrous solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Completion and Work-up: After the addition, the reaction mixture may be stirred at room temperature or gently refluxed to ensure completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride[12].

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate. After removing the solvent, the crude this compound can be purified by vacuum distillation.

Quantitative Data:

Grignard reactions can provide good yields, but side reactions such as elimination or coupling can occur. The purity of the final product will depend on the efficiency of the purification process.

Synthesis Pathway: Grignard Reaction

Caption: Synthesis of this compound via a Grignard reaction.

Purification of this compound

The crude product obtained from any of the synthetic routes will likely contain unreacted starting materials, byproducts, and solvent residues. Therefore, a purification step is essential to obtain this compound of high purity.

Vacuum Distillation

Given the high boiling point of this compound (approximately 315 °C at atmospheric pressure), vacuum distillation is the preferred method for its purification to avoid thermal decomposition[16][17][18][19]. By reducing the pressure, the boiling point of the compound is significantly lowered.

Experimental Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed to maintain a high vacuum[20]. Use a stir bar or capillary ebulliator to ensure smooth boiling.

-

Distillation: Place the crude this compound in the distillation flask. Apply vacuum and then gradually heat the flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point at a given pressure can be estimated using a pressure-temperature nomograph.

-

Purity Assessment: The purity of the collected fractions can be assessed by GC.

Quantitative Data:

| Property | Value | Reference |

| Boiling Point (at 750 Torr) | 314.85 °C | [21] |

| Melting Point | 12.5 °C | [21] |

| Density (at 20 °C) | 0.8228 g/cm³ | [21] |

Vacuum distillation can typically yield purities of >98%.

Purification Workflow: Vacuum Distillation

Caption: General workflow for purification by vacuum distillation.

Preparative Chromatography

For achieving very high purity or for separating isomers, preparative chromatography techniques such as preparative gas chromatography (Prep-GC) or preparative high-performance liquid chromatography (Prep-HPLC) can be employed[1][6][7][17][22][23][24][25].

Experimental Protocol (General for Preparative HPLC):

-

Method Development: Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A reversed-phase column (e.g., C18) with a non-polar mobile phase (e.g., acetonitrile/water or methanol/water) is a common starting point for non-polar compounds.

-

Scale-up: Scale up the analytical method to a preparative scale by using a larger column and a higher flow rate.

-

Fraction Collection: Inject the crude sample and collect the fractions corresponding to the this compound peak.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data:

A commercially available standard of n-dodecylcyclohexane is reported to have a purity of >98.0% as determined by GC[22]. Preparative chromatography can potentially achieve even higher purities (>99%).

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex multiplet for the cyclohexane protons and signals corresponding to the dodecyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexane ring and the dodecyl chain.

Spectral data for this compound is available in public databases such as PubChem[5].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to confirm its molecular weight and fragmentation pattern.

-

Gas Chromatography (GC): A single sharp peak in the gas chromatogram is indicative of a pure compound. The retention time can be compared to a known standard. Quantitative analysis of purity can be performed using a GC-FID system[26][27][28][29].

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) at m/z = 252. The fragmentation pattern will be characteristic of a long-chain alkylcyclohexane[16][30].

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and safety considerations.

References

- 1. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 2. Raney nickel - Wikipedia [en.wikipedia.org]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. CN102757298A - Method for preparing cyclohexane by benzene hydrogenation - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. esslabshop.com [esslabshop.com]

- 11. Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Making sure you're not a bot! [oc-praktikum.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.rochester.edu [chem.rochester.edu]

- 17. When Vacuum Distillation is Useful [sihaienergytech.com]

- 18. gcms.cz [gcms.cz]

- 19. benchchem.com [benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. CAS Common Chemistry [commonchemistry.cas.org]

- 22. academic.oup.com [academic.oup.com]

- 23. research.monash.edu [research.monash.edu]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. agilent.com [agilent.com]

- 27. researchgate.net [researchgate.net]

- 28. chromsoc.jp [chromsoc.jp]

- 29. dea.gov [dea.gov]

- 30. This compound [webbook.nist.gov]

Solubility of Dodecylcyclohexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane, a saturated hydrocarbon with the chemical formula C₁₈H₃₆, is a non-polar molecule comprising a cyclohexane ring and a dodecyl chain. Its physicochemical properties, particularly its solubility in various organic solvents, are of significant interest in diverse fields such as lubricant formulation, materials science, and as a non-polar component in drug delivery systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the lack of extensive publicly available experimental data through theoretical predictions and generalized experimental protocols.

This compound is a colorless liquid at room temperature with a melting point of approximately 12.5 °C and a boiling point of around 314.85 °C. Its density is approximately 0.8228 g/cm³ at 20 °C.[1] The long alkyl chain and the cyclohexane ring render the molecule highly non-polar.

General Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that non-polar solutes, such as this compound, will exhibit higher solubility in non-polar solvents, while their solubility in polar solvents will be limited. The intermolecular forces at play are primarily London dispersion forces for this compound. For a solvent to effectively dissolve this compound, it must be able to overcome the solute-solute and solvent-solvent interactions and establish favorable solute-solvent interactions.

Predicted Solubility of this compound

In the absence of extensive experimental data, the solubility of this compound in various organic solvents can be predicted using group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model. The UNIFAC model estimates activity coefficients, which in turn can be used to predict solubility. Based on the non-polar nature of this compound, its predicted solubility in different classes of organic solvents is summarized below.

Data Presentation: Predicted Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility of this compound | Dominant Intermolecular Forces (Solvent) |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | Sparingly Soluble to Insoluble | Hydrogen Bonding, Dipole-Dipole, London Dispersion |

| Hydrocarbons | Hexane, Heptane, Toluene, Benzene | Highly Soluble (Miscible) | London Dispersion |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Dipole-Dipole, London Dispersion |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble | Dipole-Dipole, London Dispersion |

Experimental Protocols

To experimentally determine the solubility of this compound in an organic solvent, the following general protocol, based on the static equilibrium method, can be employed.

General Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Glass vials with airtight seals

-

Pipettes and syringes

-

Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

Procedure:

-

Preparation of Supersaturated Solutions: In a series of sealed glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vials confirms that the solutions are saturated.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess, undissolved this compound to settle.

-

Sampling: Carefully extract a known volume of the clear, supernatant liquid phase using a pre-heated or pre-cooled syringe to avoid any temperature change that might alter the solubility.

-

Analysis: Accurately weigh the collected sample and then analyze its composition using a calibrated gas chromatograph (GC) or another appropriate analytical technique to determine the concentration of this compound.

-

Data Calculation: From the concentration determined in the analysis, calculate the solubility in the desired units (e.g., g/100 g solvent, mole fraction, or mol/L).

-

Repeatability: Repeat the experiment at least three times to ensure the reproducibility of the results.

Mandatory Visualization

Logical Relationship of this compound Solubility

The following diagram illustrates the general principle of "like dissolves like" as it applies to the solubility of this compound.

Caption: Solubility of this compound based on solvent polarity.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

Caption: Workflow for experimental solubility measurement.

References

Dodecylcyclohexane in the Botanical Realm: A Technical Guide to its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane, a saturated aliphatic cyclic hydrocarbon, has been identified as a naturally occurring compound in a select number of plant species. While not as widespread as other classes of phytochemicals, its presence warrants investigation into its biosynthesis, potential ecological roles, and pharmacological significance. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of this compound in plants, focusing on quantitative data, experimental protocols for its detection, and a plausible biosynthetic pathway.

Natural Occurrence of this compound

To date, this compound has been identified in two plant species: Aloe vera and Ensete gilletii. The quantitative data available from the existing literature is summarized below.

Data Presentation

| Plant Species | Family | Plant Part | Compound | Concentration | Analytical Method | Reference |

| Aloe vera (L.) Burm.f. | Asphodelaceae | Juice/Gel | This compound | Not Quantified | GC-MS | [Yamaguchi et al., 1993] |

| Ensete gilletii (De Wild.) Cheesman | Musaceae | Roots | This compound | 0.85% of petroleum ether extract | GC-MS | [Phytochemical and antibacterial studies of Ensete gilletii roots extracts][1][2][3] |

Experimental Protocols

The identification and quantification of this compound in plant matrices rely on established phytochemical analysis techniques. The following protocols are based on methodologies reported in the cited literature and general laboratory practices for the analysis of volatile and semi-volatile organic compounds from plant materials.

Protocol 1: Extraction of this compound from Ensete gilletii Roots

This protocol describes the extraction of this compound from the roots of Ensete gilletii using the Soxhlet extraction method, as referenced in the phytochemical analysis of this plant.[4]

1. Sample Preparation:

- Collect fresh roots of Ensete gilletii.

- Wash the roots thoroughly with distilled water to remove any soil and debris.

- Air-dry the roots at room temperature or in a plant dryer at a controlled temperature (typically 40-50°C) to a constant weight.

- Grind the dried roots into a coarse powder using a mechanical grinder.

2. Soxhlet Extraction:

- Accurately weigh a known amount of the powdered root material (e.g., 50 g).

- Place the powdered sample into a cellulose thimble.

- Insert the thimble into the main chamber of the Soxhlet apparatus.

- Fill a round-bottom flask with a suitable volume of petroleum ether (a non-polar solvent) to approximately two-thirds of its capacity.

- Assemble the Soxhlet apparatus with a condenser and the round-bottom flask on a heating mantle.

- Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.

- Allow the extraction to proceed for a sufficient duration (typically 6-8 hours or until the solvent in the siphon arm becomes colorless), ensuring multiple cycles of solvent washing.

- After extraction, turn off the heat and allow the apparatus to cool.

- Carefully dismantle the apparatus and recover the petroleum ether extract from the round-bottom flask.

3. Concentrate the Extract:

- Concentrate the petroleum ether extract using a rotary evaporator under reduced pressure to remove the solvent.

- The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent.

- Store the concentrated extract in a sealed vial at 4°C for subsequent analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general procedure for the analysis of the plant extract to identify and quantify this compound.[5][6][7]

1. Sample Preparation for GC-MS:

- Dissolve a precise amount of the crude extract in a suitable volatile solvent (e.g., hexane or dichloromethane) to a known concentration (e.g., 1 mg/mL).

- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph (GC):

- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbons.

- Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

- Injector Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 60°C, hold for 2 minutes.

- Ramp: Increase temperature at a rate of 10°C/minute to 280°C.

- Final hold: Hold at 280°C for 10 minutes.

- Carrier Gas: Helium, with a constant flow rate of 1.0 mL/minute.

- Mass Spectrometer (MS):

- Ionization Source: Electron Ionization (EI) at 70 eV.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Mass Scan Range: m/z 40-550.

3. Data Analysis:

- Identification: Identify this compound by comparing its mass spectrum with the reference spectra in the NIST (National Institute of Standards and Technology) library and by comparing its retention time with that of a pure standard if available.

- Quantification: The relative percentage of this compound in the extract can be determined by dividing the peak area of this compound by the total peak area of all identified compounds and multiplying by 100. For absolute quantification, a calibration curve should be prepared using a certified standard of this compound.

Signaling Pathways and Biosynthesis

The biosynthetic pathway for this compound in plants has not been explicitly elucidated in the scientific literature. However, based on known biochemical pathways for the formation of fatty acids and cyclic compounds in plants, a plausible hypothetical pathway can be proposed.

Hypothetical Biosynthetic Pathway of this compound

The proposed pathway initiates from the well-established fatty acid biosynthesis pathway, leading to the formation of a C12 fatty acid (lauric acid). This is followed by a series of reduction, activation, and cyclization steps.

References

- 1. longdom.org [longdom.org]

- 2. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]

- 5. books.rsc.org [books.rsc.org]

- 6. article.isarpublisher.com [article.isarpublisher.com]

- 7. researchgate.net [researchgate.net]

Dodecylcyclohexane: A Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and metabolic data for dodecylcyclohexane. It is intended for informational purposes for a scientific audience. A comprehensive toxicological assessment of this compound is limited by the scarcity of publicly available data on several key endpoints.

Executive Summary

This compound is a saturated hydrocarbon consisting of a cyclohexane ring substituted with a twelve-carbon alkyl chain. Its toxicological profile is not well-established in publicly accessible literature. While studies on its metabolism in mammalian and aquatic species provide insights into its biotransformation, significant data gaps exist for acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. This guide synthesizes the available information, presents it in a structured format, and clearly identifies areas where data is lacking.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1795-17-1 | [1] |

| Molecular Formula | C₁₈H₃₆ | [1] |

| Molecular Weight | 252.48 g/mol | [1] |

| Boiling Point | 314.85 °C | [1] |

| Melting Point | 12.5 °C | [1] |

| Density | 0.8228 g/cm³ (20 °C) | [1] |

| Water Solubility | Not specified | |

| LogP (Octanol/Water Partition Coefficient) | Not specified |

Toxicokinetics and Metabolism

Studies in rats and rainbow trout indicate that this compound is absorbed and extensively metabolized. The primary metabolic pathways involve oxidation of both the cyclohexane ring and the dodecyl side chain.

Metabolism in Rats

In rats, orally administered this compound is readily absorbed. The dodecyl side chain undergoes ω-oxidation followed by β-oxidation, leading to the formation of cyclohexylacetic acid and its chain-shortened analogs. Hydroxylation of the cyclohexane ring also occurs.

Metabolic Pathway in Rats

Metabolism in Rainbow Trout (Salmo gairdneri)

In rainbow trout, this compound is also metabolized through oxidation of the side chain to form cyclohexylacetic acid. A notable species-specific pathway in trout is the aromatization of the cyclohexane ring to a phenyl group, leading to the formation of phenylacetic acid. These acidic metabolites are then conjugated with taurine before excretion.[2]

Identified Metabolites in Rainbow Trout Urine [2]

| Metabolite | Conjugation |

| Cyclohexylacetic acid | Unconjugated, Glucuronide, Taurine |

| 1-Hydroxycyclohexylacetic acid | Unconjugated |

| 3-Hydroxycyclohexylacetic acid | Unconjugated |

| 4-Hydroxycyclohexylacetic acid | Unconjugated |

| Phenylacetic acid | Glucuronide, Taurine |

Metabolic Pathway in Rainbow Trout

References

An In-depth Technical Guide to the Environmental Fate and Transport of Dodecylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane, a saturated hydrocarbon consisting of a cyclohexane ring substituted with a dodecyl chain, is a compound of interest in various industrial applications. Its environmental fate and transport are critical considerations for assessing its potential impact on ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior in the environment, including its physicochemical properties, degradation pathways, and transport mechanisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the environmental profile of this and structurally similar molecules.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as water, soil, air, and biota. A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₈H₃₆ | - | [1][2][3] |

| Molecular Weight | 252.48 | g/mol | [1][2][3][4] |

| Melting Point | 12.5 | °C | [4] |

| Boiling Point | 314.85 | °C | [4] |

| Water Solubility | 0.0001384 (estimated) | mg/L @ 25°C | - |

| logP (Octanol-Water Partition Coefficient) | 9.720 (estimated) | - | - |

| Vapor Pressure | Data not available | ||

| Henry's Law Constant | Data not available |

Note: Experimental data for water solubility, logP, vapor pressure, and Henry's Law Constant for this compound are limited. The provided values are estimations and should be used with caution.

Environmental Fate

The fate of this compound in the environment is determined by a combination of degradation processes that transform the molecule and transport processes that move it between different environmental compartments.

Degradation

Degradation processes are crucial in reducing the concentration and potential impact of this compound in the environment. The primary degradation pathways include biodegradation, photodegradation, and hydrolysis.

Biodegradation is a key process in the environmental attenuation of this compound. Studies have shown that certain microorganisms can utilize this compound as a source of carbon and energy.

-

Aerobic Biodegradation: Under aerobic conditions, bacteria of the genus Rhodococcus have been identified as capable of degrading this compound. The degradation can proceed through two main pathways: oxidation of the alkyl side chain and oxidation of the cyclohexane ring. Metabolites identified from the degradation of this compound by Rhodococcus sp. include 4-dodecylcyclohexanol, 4-dodecylcyclohexanone, cyclohexanecarboxylic acid, and cyclohexylacetic acid.

The general process of aerobic biodegradation is governed by standardized testing protocols, such as the OECD 301 series.[5][6][7][8][9]

Experimental Protocol: Aerobic Biodegradation (Following OECD 301 Principles)

The ready biodegradability of this compound can be assessed using methods outlined in OECD Guideline 301.[5][6][7][8][9] A common method is the Manometric Respirometry Test (OECD 301F).

-

Test System: A defined volume of mineral medium containing a known concentration of this compound (as the sole organic carbon source) is inoculated with a microbial community (e.g., activated sludge from a wastewater treatment plant).

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: The consumption of oxygen is measured over time using a respirometer. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

-

Controls: Blank controls (inoculum and mineral medium without the test substance) are run in parallel to account for endogenous respiration of the microorganisms. A reference substance with known biodegradability is also tested to ensure the viability of the inoculum.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Saturated hydrocarbons like this compound are generally resistant to hydrolysis under typical environmental conditions (pH 5-9).[13][14][15] Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Environmental Transport